(5E)-5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Overview
Description
(5E)-5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones
Mechanism of Action
Target of Action
The compound “(5E)-5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” belongs to the class of thiazolidinones and benzodioxins. Thiazolidinones are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects . Benzodioxins are used in diverse medicinal substances and bioactive natural compounds, exhibiting significant biological activities .
Mode of Action
For example, some thiazolidinones are known to inhibit tyrosine kinases, phosphodiesterases, and other enzymes .
Biochemical Pathways
Without specific information on this compound, it’s challenging to determine the exact biochemical pathways it affects. Based on the known activities of thiazolidinones and benzodioxins, it could potentially influence pathways related to inflammation, cell growth, and bacterial metabolism .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the known activities of thiazolidinones and benzodioxins, potential effects could include reduced inflammation, inhibition of cell growth, or killing of bacteria .
Biochemical Analysis
Biochemical Properties
2-Thioxo-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)thiazolidine-4-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and α-glucosidase . The inhibition of these enzymes suggests that 2-Thioxo-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)thiazolidine-4-one could be used in the treatment of diseases related to these enzymes, such as Alzheimer’s disease and diabetes. The nature of these interactions involves the binding of the compound to the active site of the enzymes, thereby preventing the substrate from accessing the active site and inhibiting the enzyme’s activity.
Cellular Effects
2-Thioxo-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)thiazolidine-4-one has been observed to affect various types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, 2-Thioxo-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)thiazolidine-4-one can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.
Molecular Mechanism
The molecular mechanism of action of 2-Thioxo-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)thiazolidine-4-one involves its interaction with various biomolecules. This compound exerts its effects by binding to specific proteins and enzymes, leading to their inhibition or activation . For example, the binding of 2-Thioxo-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)thiazolidine-4-one to acetylcholinesterase results in the inhibition of the enzyme’s activity, which can be beneficial in the treatment of neurodegenerative diseases. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Thioxo-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)thiazolidine-4-one have been shown to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have demonstrated that 2-Thioxo-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)thiazolidine-4-one remains stable under certain conditions, but can degrade over time when exposed to light or heat. Long-term exposure to this compound has been associated with sustained inhibition of enzyme activity and prolonged effects on cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2-Thioxo-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)thiazolidine-4-one vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways . At high doses, 2-Thioxo-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)thiazolidine-4-one can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
2-Thioxo-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)thiazolidine-4-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity. The effects of 2-Thioxo-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)thiazolidine-4-one on metabolic flux and metabolite levels are important considerations for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Thioxo-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)thiazolidine-4-one within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, 2-Thioxo-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)thiazolidine-4-one can localize to different cellular compartments, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of 2-Thioxo-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)thiazolidine-4-one is an important factor that influences its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 2-Thioxo-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)thiazolidine-4-one may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can affect various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with 2-sulfanylidene-1,3-thiazolidin-4-one under basic or acidic conditions. The reaction may require a catalyst and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the thiazolidinone ring or the benzodioxin moiety.
Substitution: Various substitution reactions can occur, particularly on the aromatic ring or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Electrophilic or nucleophilic reagents, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored for treating various diseases, including infections and cancer.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for other chemical products.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Other thiazolidinone derivatives with similar structures and biological activities.
Benzodioxins: Compounds containing the benzodioxin moiety, which may exhibit similar chemical reactivity.
Uniqueness
The uniqueness of (5E)-5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S2/c14-11-10(18-12(17)13-11)6-7-1-2-8-9(5-7)16-4-3-15-8/h1-2,5-6H,3-4H2,(H,13,14,17)/b10-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATZDBMUMAGGIE-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C3C(=O)NC(=S)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/3\C(=O)NC(=S)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.